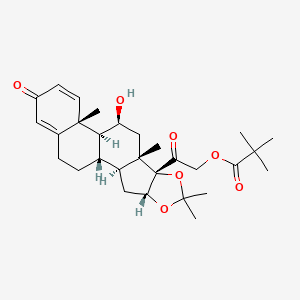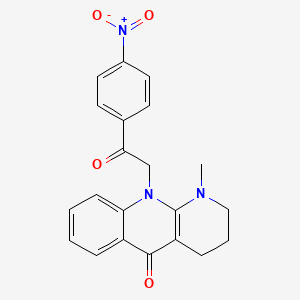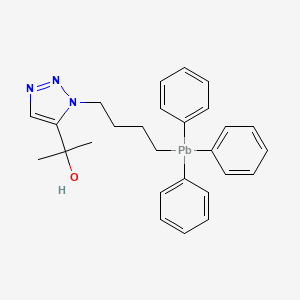
2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol is a complex organic compound that features a unique combination of a triazole ring and a triphenylplumbyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol typically involves a multi-step process. The initial step often includes the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The triphenylplumbyl group is then introduced via a coupling reaction, which may involve the use of a palladium catalyst under inert conditions to ensure the stability of the plumbyl group.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would be crucial due to the potential toxicity of lead-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The triphenylplumbyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the triphenylplumbyl group could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound may serve as a probe in biochemical assays due to its unique structural features.
Industry: It can be utilized in the development of advanced materials, such as polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol involves its interaction with molecular targets through its triazole and triphenylplumbyl groups. The triazole ring can engage in hydrogen bonding and π-π interactions, while the triphenylplumbyl group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-Triphenylmethylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
- 2-(1-(4-Triphenylsilylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
- 2-(1-(4-Triphenylgermylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
Uniqueness
What sets 2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol apart from similar compounds is the presence of the triphenylplumbyl group. This group imparts unique electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the combination of a triazole ring with a plumbyl group is relatively rare, making this compound a valuable subject for further research.
Properties
CAS No. |
73826-06-9 |
|---|---|
Molecular Formula |
C27H31N3OPb |
Molecular Weight |
621 g/mol |
IUPAC Name |
2-[3-(4-triphenylplumbylbutyl)triazol-4-yl]propan-2-ol |
InChI |
InChI=1S/C9H16N3O.3C6H5.Pb/c1-4-5-6-12-8(7-10-11-12)9(2,3)13;3*1-2-4-6-5-3-1;/h7,13H,1,4-6H2,2-3H3;3*1-5H; |
InChI Key |
FCDISBYVWIBULA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=NN1CCCC[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



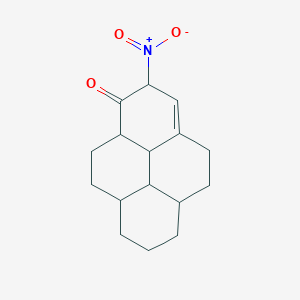
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
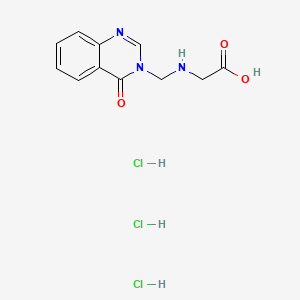
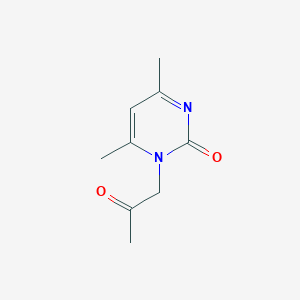


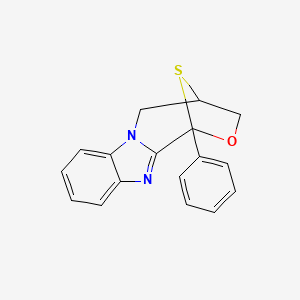
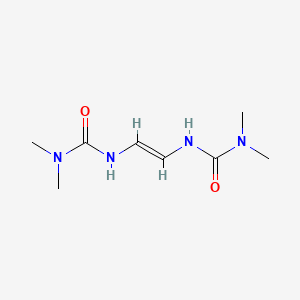

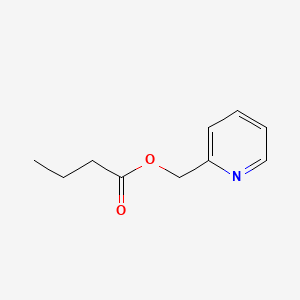
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
